molecular formula C14H8ClFO3 B3666084 (4-Chloro-2-formylphenyl) 2-fluorobenzoate

(4-Chloro-2-formylphenyl) 2-fluorobenzoate

Cat. No.: B3666084
M. Wt: 278.66 g/mol
InChI Key: NSYSDECYLJQMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-formylphenyl) 2-fluorobenzoate is an organic compound with the molecular formula C14H8ClFO3. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of (4-Chloro-2-formylphenyl) 2-fluorobenzoate typically involves the reaction of 4-chloro-2-formylphenol with 2-fluorobenzoic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

(4-Chloro-2-formylphenyl) 2-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Chloro-2-formylphenyl) 2-fluorobenzoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-formylphenyl) 2-fluorobenzoate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chloro and fluoro substituents can affect the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to (4-Chloro-2-formylphenyl) 2-fluorobenzoate include:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and application potential compared to other related compounds.

Properties

IUPAC Name

(4-chloro-2-formylphenyl) 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO3/c15-10-5-6-13(9(7-10)8-17)19-14(18)11-3-1-2-4-12(11)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYSDECYLJQMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-2-formylphenyl) 2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
(4-Chloro-2-formylphenyl) 2-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
(4-Chloro-2-formylphenyl) 2-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
(4-Chloro-2-formylphenyl) 2-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
(4-Chloro-2-formylphenyl) 2-fluorobenzoate
Reactant of Route 6
(4-Chloro-2-formylphenyl) 2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.